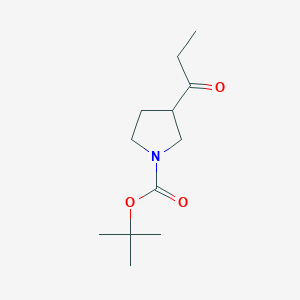

![molecular formula C21H11ClN2O3 B2856244 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-23-2](/img/structure/B2856244.png)

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

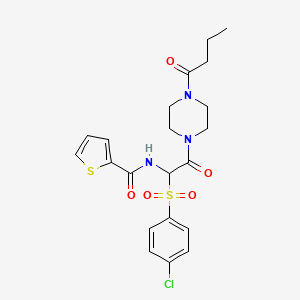

The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a benzo[f]chromen-3-one group, which is a type of chromene, a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” can be inferred from its name. The 1,2,4-oxadiazole ring is attached to the 3-position of the benzo[f]chromen-3-one group. The 4-chlorophenyl group is attached to the 3-position of the 1,2,4-oxadiazole ring .Applications De Recherche Scientifique

Antibacterial Activity

The oxadiazole moiety present in the compound has been associated with significant antibacterial properties. Research indicates that derivatives of oxadiazole, such as the one , have shown activity against Salmonella typhi , the causative agent of typhoid fever . This suggests potential for the compound to be developed into antibacterial agents, particularly targeting drug-resistant strains of bacteria.

Anti-inflammatory Properties

Oxadiazoles are known to possess anti-inflammatory effects. The specific structure of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases .

Anticancer Potential

Compounds with oxadiazole structures have been reported to exhibit anticancer activities. The unique combination of oxadiazole and benzo[f]chromen-3-one in this compound may offer a new avenue for cancer research, possibly leading to the development of novel chemotherapeutic agents .

Anticonvulsant Applications

The oxadiazole derivatives have been studied for their anticonvulsant activities. Given the structural complexity of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one , it could be a candidate for creating new anticonvulsant medications for treating epilepsy and other seizure disorders .

High-Energy Materials

Oxadiazoles have been utilized as high-energy materials due to their energetic behavior. The compound could be investigated for its potential as an energetic core in material sciences, contributing to the development of high-performance materials .

Sedative-Hypnotic Effects

Research on similar compounds has indicated potential sedative-hypnotic activities. This compound could be explored for its effectiveness in inducing sleep or sedation, which might be beneficial in the treatment of insomnia or as a pre-anesthetic medication .

Orientations Futures

The future directions for research on “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, these compounds could be evaluated for their potential as antimicrobial agents, especially considering the increasing problem of antibiotic resistance . Additionally, their synthesis methods could be optimized to increase yield and reduce environmental impact .

Mécanisme D'action

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects such as antioxidant activity

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, such as antioxidant activity

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClN2O3/c22-14-8-5-13(6-9-14)19-23-20(27-24-19)17-11-16-15-4-2-1-3-12(15)7-10-18(16)26-21(17)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOIXSDQDGHNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate](/img/structure/B2856171.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856175.png)

![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856176.png)

![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)

![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)